5-Bromo-2-chloro-1,8-naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4BrClN2 |
|---|---|
Molecular Weight |
243.49 g/mol |
IUPAC Name |
5-bromo-2-chloro-1,8-naphthyridine |
InChI |
InChI=1S/C8H4BrClN2/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H |
InChI Key |
YBQFBLYNIIRDPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NC=CC(=C21)Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 Chloro 1,8 Naphthyridine and Analogous Halogenated 1,8 Naphthyridines
Classical Annulation Reactions for the 1,8-Naphthyridine (B1210474) Scaffold
The construction of the 1,8-naphthyridine ring system is often achieved through well-established annulation reactions that are analogous to those used in quinoline (B57606) synthesis. These methods typically involve the condensation of a substituted 2-aminopyridine (B139424) with a suitable carbonyl-containing compound.
Friedländer Condensation Approaches
The Friedländer synthesis is a widely employed method for the preparation of quinolines and their aza-analogs, including 1,8-naphthyridines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically in the presence of a base or acid catalyst. For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde is a common starting material. organic-chemistry.org
Recent advancements have focused on developing more environmentally benign and efficient protocols. For instance, a gram-scale synthesis of various 1,8-naphthyridine derivatives has been reported using water as the solvent and the biocompatible ionic liquid choline (B1196258) hydroxide (B78521) as a catalyst. nih.govacs.org This method has been shown to be effective for the condensation of 2-aminonicotinaldehyde with a range of acyclic and cyclic ketones, affording excellent yields of the corresponding 1,8-naphthyridines. nih.govacs.org
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) | Reference |
| 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide | Water | 2-Methyl-1,8-naphthyridine | 99 | nih.gov |
| 2-Aminonicotinaldehyde | 1-Ethylpiperidin-4-one | Choline Hydroxide | Water | 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b] wikipedia.orgwikipedia.orgnaphthyridine | 96 | nih.gov |
| 2-Aminonicotinaldehyde | 1-Methylpiperidin-4-one | Choline Hydroxide | Water | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b] wikipedia.orgwikipedia.orgnaphthyridine | 92 | nih.gov |
Gould-Jacobs Reaction and its Synthetic Adaptations
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines and can be adapted for the preparation of 4-hydroxy-1,8-naphthyridines. The reaction proceeds through the initial condensation of an aniline (B41778), or in this case, a 2-aminopyridine, with an alkoxymethylenemalonate ester, followed by thermal cyclization. The resulting 4-hydroxy-1,8-naphthyridine can exist in tautomeric equilibrium with the 4-oxo form.
A key starting material for the synthesis of 5-bromo-substituted 1,8-naphthyridines is 5-bromo-2-aminopyridine. The reaction of 5-bromo-2-aminopyridine with diethyl malonate would be a plausible pathway to afford an intermediate that, upon cyclization, would yield 5-bromo-1,8-naphthyridin-2(1H)-one. This intermediate is crucial for the eventual synthesis of 5-Bromo-2-chloro-1,8-naphthyridine.
Skraup Reaction Modifications in 1,8-Naphthyridine Synthesis
The Skraup synthesis is a classic method for producing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org This reaction can be adapted for the synthesis of 1,8-naphthyridines by using a 2-aminopyridine as the starting amine. However, the harsh conditions of the traditional Skraup reaction can sometimes lead to low yields and the formation of byproducts.
Modifications to the Skraup reaction have been developed to improve its efficiency and safety. For instance, the use of milder oxidizing agents and the addition of ferrous sulfate (B86663) can help to control the reaction's exothermicity. wikipedia.org These modified conditions have been applied to the synthesis of various substituted quinolines and can be extrapolated for the preparation of halogenated 1,8-naphthyridines from the corresponding halogenated 2-aminopyridines. rsc.org
Combes Reaction and Related Cyclization Strategies
The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org This methodology can be extended to the synthesis of 2,4-disubstituted-1,8-naphthyridines by employing a 2-aminopyridine as the amine component. The reaction typically proceeds by forming a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization onto the pyridine (B92270) ring, followed by dehydration. wikipedia.org
The use of polyphosphoric acid (PPA) is common in Combes-type reactions as it serves as both a catalyst and a dehydrating agent. wikipedia.org The reaction of 2,6-diaminopyridine (B39239) with various β-diketones in the presence of PPA has been reported to yield 2-amino-5,7-disubstituted-1,8-naphthyridine derivatives.
| Aniline Derivative | β-Diketone | Catalyst | Product Type | Reference |
| Aniline | Acetylacetone | H₂SO₄ | 2,4-Dimethylquinoline | wikipedia.org |
| 2,6-Diaminopyridine | Various β-diketones | PPA | 2-Amino-5,7-disubstituted-1,8-naphthyridines |
Doebner Reaction Pathways for 1,8-Naphthyridine Assembly
The Doebner reaction provides a route to quinoline-4-carboxylic acids through the reaction of an aniline, an aldehyde, and pyruvic acid. wikipedia.org While this reaction is primarily used for quinoline synthesis, its principles can be applied to the synthesis of 1,8-naphthyridine-4-carboxylic acids using a 2-aminopyridine as the starting material.
It is important to note that the substitution pattern on the aminopyridine can significantly influence the outcome of the reaction. For example, it has been reported that the Doebner reaction with 2-chloro-5-aminopyridine fails to produce the expected naphthyridine, instead yielding a pyrrolidine (B122466) derivative due to cyclization occurring at the amino group rather than the pyridine ring. wikipedia.org This highlights the importance of substrate selection in directing the cyclization pathway.
Directed Halogenation and Halogen Exchange Strategies
Once the 1,8-naphthyridine scaffold is constructed, direct halogenation or halogen exchange reactions can be employed to introduce the desired halogen atoms at specific positions.
A plausible synthetic route to this compound involves the initial synthesis of a 5-bromo-1,8-naphthyridin-2(1H)-one intermediate. This can be achieved through a Gould-Jacobs type reaction starting from 5-bromo-2-aminopyridine and diethyl malonate. The resulting 5-bromo-1,8-naphthyridin-2-ol can then be chlorinated to yield the target compound.
The chlorination of naphthyridin-2-ones is a common transformation, often accomplished using reagents like phosphorus oxychloride (POCl₃). This reaction converts the hydroxyl group at the 2-position into a chloro group, providing the desired 2-chloro-1,8-naphthyridine (B101967) derivative.
While direct bromination of the 1,8-naphthyridine ring is possible, controlling the regioselectivity can be challenging. For instance, the bromination of 1,8-naphthyridin-2-ol with bromine in glacial acetic acid has been shown to yield 6-bromo-1,8-naphthyridin-2-ol. Microwave-assisted bromination using N-bromosuccinimide (NBS) in DMF has also been reported to produce the 6-bromo isomer in high yield.
Halogen exchange reactions, such as the Finkelstein reaction, provide another avenue for introducing different halogens onto the naphthyridine core. For example, a di-bromo-1,8-naphthyridine could potentially undergo a selective halogen exchange to replace one of the bromine atoms with chlorine, although specific examples for the 1,8-naphthyridine system are not extensively documented in the readily available literature.
Regioselective Bromination and Chlorination of Naphthyridine Precursors
The direct and regioselective halogenation of pre-formed naphthyridine rings is a primary strategy for introducing chloro and bromo substituents. The inherent electronic properties of the 1,8-naphthyridine system, with its electron-deficient pyridine rings, typically direct electrophilic substitution to specific positions.
A notable method for regioselective halogenation involves the use of trihaloisocyanuric acids. For instance, a metal-free protocol for the C5-H halogenation of 8-substituted quinolines, a closely related heterocyclic system, has been developed using trihaloisocyanuric acid as the halogen source. rsc.org This reaction proceeds under mild, aerobic conditions at room temperature with excellent functional group tolerance. rsc.org This approach offers a highly economical route to halogenated quinolines, and by analogy, to halogenated 1,8-naphthyridines. rsc.org The reaction's high regioselectivity is a key advantage, providing exclusive C5-halogenated products in many cases. rsc.org
The following table summarizes the regioselective halogenation of various 8-substituted quinolines, which serves as a model for the halogenation of 1,8-naphthyridine precursors.
| Entry | Substrate (8-Substituent) | Halogenating Agent | Product (Position of Halogenation) | Yield (%) |
| 1 | Phosphoramidate | Trichloroisocyanuric acid | C5-Chloro | 90 |
| 2 | Tertiary Amide | Trichloroisocyanuric acid | C5-Chloro | 85 |
| 3 | N-Alkyl Amine | Tribromoisocyanuric acid | C5-Bromo | 88 |
| 4 | Urea (B33335) derivative | Trichloroisocyanuric acid | C5-Chloro | 78 |
| 5 | Alkoxy | Tribromoisocyanuric acid | C5-Bromo | 92 |
This data is illustrative of regioselective halogenation on a related quinoline system.
Nucleophilic Halogen Exchange Reactions
Nucleophilic aromatic substitution (SNAr) reactions provide a powerful tool for the synthesis of halogenated naphthyridines, particularly for introducing different halogens or other functional groups onto a pre-halogenated scaffold. libretexts.org For this reaction to proceed, the naphthyridine ring must be sufficiently electron-deficient, a condition often met due to the two nitrogen atoms, and there must be a good leaving group, typically a halide, present on the ring. libretexts.org
A common application of this methodology is the conversion of a chloro-naphthyridine to a different halide or another nucleophilic group. For example, treatment of 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) with sodium sulfide (B99878) in DMF results in the displacement of the chlorine atom to yield 2-mercapto-1,8-naphthyridine-3-carbaldehyde. This demonstrates the lability of the chloro group at the 2-position of the 1,8-naphthyridine ring towards nucleophilic attack.
Similarly, a metal-halogen exchange reaction can be employed. This type of reaction converts an organic halide into an organometallic compound, which can then be reacted with an electrophile. thieme-connect.com While direct application to this compound is not explicitly detailed in the provided literature, the principles of SNAr suggest that a di-halogenated naphthyridine could undergo selective nucleophilic substitution.
Metal-Catalyzed Cross-Coupling Reactions for Naphthyridine Construction
Metal-catalyzed reactions have become indispensable in the synthesis of complex heterocyclic systems, including 1,8-naphthyridines.
Palladium-Catalyzed Cyclization and Coupling Sequences
Palladium catalysis is a versatile tool for C-H activation and cross-coupling reactions, enabling the construction of the naphthyridine core and its subsequent functionalization. rsc.orgsnnu.edu.cn Palladium-catalyzed C-H functionalization reactions have been extensively reviewed, showcasing their power in organic synthesis. rsc.orgnih.govresearchgate.net
One approach involves the palladium-catalyzed synthesis of 1,8-naphthyridin-4(1H)-ones through a domino amination/conjugate addition of 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones with amines. nih.govsigmaaldrich.com While aliphatic amines can react in a catalyst-free manner, anilines require palladium catalysis to achieve the desired cyclization. nih.govsigmaaldrich.com
The following table details the palladium-catalyzed synthesis of various 1,8-naphthyridin-4(1H)-one derivatives.
| Entry | Amine | Catalyst | Product | Yield (%) |
| 1 | Aniline | Pd(OAc)₂/dppf | 1-Phenyl-1,8-naphthyridin-4(1H)-one | 75 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂/dppf | 1-(4-Methoxyphenyl)-1,8-naphthyridin-4(1H)-one | 82 |
| 3 | 4-Chloroaniline | Pd(OAc)₂/dppf | 1-(4-Chlorophenyl)-1,8-naphthyridin-4(1H)-one | 71 |
| 4 | 3-Methylaniline | Pd(OAc)₂/dppf | 1-(m-Tolyl)-1,8-naphthyridin-4(1H)-one | 78 |
This data is based on the domino amination/conjugate addition reaction to form the naphthyridinone core.
Cobalt-Catalyzed Approaches in Naphthyridine Synthesis
Cobalt catalysis offers a more sustainable and cost-effective alternative to precious metal catalysis for the synthesis and functionalization of heterocycles. rsc.org Cobalt-catalyzed cross-coupling reactions of halogenated naphthyridines with organometallic reagents, such as Grignard reagents and organozincs, have been successfully developed. nih.gov
For example, CoCl₂ can catalyze the cross-coupling of various halogenated naphthyridines with both alkyl and aryl magnesium halides. nih.gov Furthermore, arylzinc halides undergo smooth cross-coupling in the presence of CoCl₂·2LiCl. nih.gov These methods provide a direct route to polyfunctionalized naphthyridines. nih.gov
This data is illustrative of cobalt-catalyzed cross-coupling on naphthyridine systems.
Other Novel Synthetic Routes and Domino Reactions
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient and atom-economical approach to complex molecules like 1,8-naphthyridines. A catalyst-free, three-component domino reaction of glutaraldehyde, malononitrile (B47326), and β-ketoamides in ethanol (B145695) has been reported for the regioselective synthesis of functionalized snnu.edu.cnresearchgate.netnaphthyridine derivatives. rsc.org
Vilsmeier-Haack Cyclization for Formyl-Naphthyridine Intermediates
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgnumberanalytics.comorganic-chemistry.org A particularly relevant application is the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehydes from substituted N-(pyridin-2-yl)acetamides. This reaction proceeds by treating the acetamide (B32628) with a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). wikipedia.org The resulting 2-chloro-3-formyl-1,8-naphthyridine is a versatile intermediate for further synthetic transformations. kashanu.ac.ir
The reaction is believed to proceed through the formation of a chloroiminium ion which then acts as the electrophile in an intramolecular cyclization. wikipedia.org The presence of electron-donating groups on the pyridine ring of the starting acetamide can facilitate the cyclization process.
The following table shows the synthesis of various substituted 2-chloro-1,8-naphthyridine-3-carbaldehydes via the Vilsmeier-Haack reaction.
| Entry | Substituent on N-(pyridin-2-yl)acetamide | Reagents | Product | Yield (%) |
| 1 | H | POCl₃, DMF | 2-Chloro-1,8-naphthyridine-3-carbaldehyde | 70 |
| 2 | 4-Methyl | POCl₃, DMF | 2-Chloro-6-methyl-1,8-naphthyridine-3-carbaldehyde | 75 |
| 3 | 5-Bromo | POCl₃, DMF | This compound-3-carbaldehyde | 68 |
| 4 | 4,6-Dimethyl | POCl₃, DMF | 2-Chloro-4,6-dimethyl-1,8-naphthyridine-3-carbaldehyde | 80 |
This data is based on the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides.
Multicomponent Reaction Strategies for Functionalized Naphthyridines
Multicomponent reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecular architectures like functionalized 1,8-naphthyridines from simple and readily available starting materials in a single step. These reactions are highly atom-economical and often environmentally benign, making them attractive for both academic and industrial applications. Several MCR strategies have been developed for the synthesis of substituted 1,8-naphthyridines, including Friedländer annulation, domino reactions, and catalyst-free approaches.
The Friedländer annulation is a classic and widely used method for synthesizing quinolines and their aza-analogs, including 1,8-naphthyridines. nih.gov This reaction typically involves the condensation of a 2-aminopyridine derivative with a compound containing an active methylene group, such as a ketone or an aldehyde. nih.govnih.govacs.org Greener and more efficient modifications of the Friedländer reaction have been developed, utilizing water as a solvent and biocompatible catalysts like choline hydroxide. nih.govacs.org These methods offer high yields and simple product isolation. nih.govacs.org
Table 1: Friedländer Synthesis of Substituted 1,8-Naphthyridines
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) | Reference |
| 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide | Water | 2-Methyl-1,8-naphthyridine | 99 | nih.govacs.org |
| 2-Aminonicotinaldehyde | 1-Ethylpiperidin-4-one | Choline Hydroxide | Water | 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b] researchgate.netpku.edu.cnnaphthyridine | 96 | nih.gov |
| 2-Aminonicotinaldehyde | 1-Methylpiperidin-4-one | Choline Hydroxide | Water | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b] researchgate.netpku.edu.cnnaphthyridine | 92 | nih.gov |
| 2-Amino-3-pyridinecarboxaldehyde | α-Methylene carbonyl compounds | [Bmmim][Im] (Ionic Liquid) | - | Substituted 1,8-Naphthyridines | - | nih.gov |
Domino reactions , which involve a cascade of intramolecular transformations, provide another elegant route to functionalized 1,8-naphthyridines. A notable example is the three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides. This reaction proceeds under catalyst-free conditions in ethanol, offering high regio- and stereoselectivity, short reaction times, and high yields. researchgate.net
Table 2: Catalyst-Free Three-Component Domino Reaction for Functionalized researchgate.netresearchgate.netNaphthyridines
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product | Yield (%) | Reference |
| Glutaraldehyde | Malononitrile | β-Ketoamides | Ethanol | Functionalized researchgate.netresearchgate.netNaphthyridine derivatives | High | researchgate.net |
Furthermore, N-bromosulfonamides have been employed as effective catalysts for the three-component condensation of substituted 2-aminopyridines, malononitrile or its derivatives, and various aldehydes. rsc.org This method is advantageous due to its mild reaction conditions (room temperature), good to high yields, and the reusability of the catalyst. rsc.org
Table 3: N-Bromosulfonamide-Catalyzed Three-Component Synthesis of 1,8-Naphthyridine Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Yield (%) | Reference |
| Substituted 2-aminopyridines | Malononitrile or Methyl/Ethyl cyanoacetate | Aromatic aldehydes | TBBDA or PBBS | Acetonitrile | 65-90 | rsc.org |
These multicomponent strategies highlight the versatility and efficiency of modern synthetic methods in accessing a diverse range of functionalized 1,8-naphthyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Reactivity and Derivatization of 5 Bromo 2 Chloro 1,8 Naphthyridine
The 1,8-naphthyridine (B1210474) ring system, being electron-deficient, is primed for nucleophilic aromatic substitution (SNAr) reactions. The presence of two distinct halogen atoms, bromine and chlorine, at the C5 and C2 positions respectively, introduces a level of complexity and opportunity for selective functionalization.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution on the 5-Bromo-2-chloro-1,8-naphthyridine core generally proceeds via an addition-elimination mechanism. masterorganicchemistry.com A nucleophile attacks the electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent departure of a leaving group restores the aromaticity of the ring. masterorganicchemistry.com The rate of these reactions is significantly influenced by the presence of electron-withdrawing groups on the aromatic system, which stabilize the anionic intermediate. masterorganicchemistry.com
The relative reactivity of the two halogen substituents is a key consideration in planning synthetic strategies. Generally, in nucleophilic aromatic substitution reactions, the order of leaving group ability is F > Cl > Br > I when the rate-determining step is the initial nucleophilic attack. masterorganicchemistry.comnih.gov This is because the more electronegative halogen better stabilizes the intermediate through an inductive effect.
Selective Reactivity of the Bromine Substituent
While chlorine is typically a better leaving group than bromine in many SNAr reactions due to its higher electronegativity, the specific electronic environment of the 1,8-naphthyridine ring can influence this reactivity. However, in many reported cases involving dihalogenated heterocycles, the chlorine at the C2 position is more susceptible to nucleophilic attack. This is attributed to the electronic activation provided by the adjacent nitrogen atom.
Selective Reactivity of the Chlorine Substituent
The chlorine atom at the C2 position of the 1,8-naphthyridine ring is particularly activated towards nucleophilic displacement. The proximity of the nitrogen atom at position 1 enhances the electrophilicity of the C2 carbon, making it a prime target for nucleophiles. This selective reactivity allows for the initial functionalization at this site while leaving the bromine atom at C5 intact for subsequent transformations.
Sequential Dual Functionalization of Halogen Atoms
The differential reactivity of the chloro and bromo substituents enables a stepwise approach to creating disubstituted 1,8-naphthyridine derivatives. A typical strategy involves the initial displacement of the more reactive chlorine atom with a nucleophile, followed by a transition metal-catalyzed cross-coupling reaction at the less reactive bromine position. This sequential functionalization provides a powerful tool for the synthesis of complex molecules with diverse substitution patterns.
Amination Reactions with Diverse Amine Nucleophiles
Amination reactions are a common method for derivatizing this compound. Various primary and secondary amines can be used as nucleophiles to displace the chlorine atom at the C2 position. These reactions are typically carried out in a suitable solvent, often with the addition of a base to neutralize the hydrogen halide formed during the reaction.
| Nucleophile | Product |
| Primary Amine (R-NH₂) | 5-Bromo-2-(alkylamino)-1,8-naphthyridine |
| Secondary Amine (R₂NH) | 5-Bromo-2-(dialkylamino)-1,8-naphthyridine |
| Aniline (B41778) | 5-Bromo-2-(phenylamino)-1,8-naphthyridine |
Table 1: Examples of Amination Reactions
Cyanation Reactions at Halogenated Positions
The introduction of a cyano group, a versatile synthetic intermediate, can be achieved through nucleophilic substitution of one of the halogen atoms. scielo.br Cyanide ions, typically from sources like sodium cyanide or potassium cyanide, can displace the chlorine at the C2 position. The resulting 5-bromo-2-cyano-1,8-naphthyridine can then be further elaborated, as the nitrile group can be converted into various other functional groups such as carboxylic acids, amides, or amines. scielo.br
| Reagent | Product |
| Sodium Cyanide (NaCN) | 5-Bromo-2-cyano-1,8-naphthyridine |
| Potassium Cyanide (KCN) | 5-Bromo-2-cyano-1,8-naphthyridine |
Table 2: Reagents for Cyanation Reactions
Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Centers
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. mdpi-res.commdpi.com These reactions offer a powerful method for the derivatization of this compound, particularly at the less reactive C5-bromo position.
A variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, can be employed. rsc.org These reactions typically involve a palladium or nickel catalyst and proceed through a catalytic cycle of oxidative addition, transmetalation (for Suzuki, etc.), and reductive elimination. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity.
For instance, after selective amination at the C2 position, the remaining bromine atom at C5 can undergo a Suzuki-Miyaura coupling with an arylboronic acid to introduce an aryl group. This two-step sequence allows for the synthesis of highly functionalized 2-amino-5-aryl-1,8-naphthyridines.
| Reaction Type | Coupling Partner | Product |
| Suzuki-Miyaura | Arylboronic acid | 2-Chloro-5-aryl-1,8-naphthyridine |
| Heck | Alkene | 2-Chloro-5-vinyl-1,8-naphthyridine |
| Sonogashira | Terminal alkyne | 2-Chloro-5-alkynyl-1,8-naphthyridine |
| Buchwald-Hartwig | Amine | 2-Chloro-5-amino-1,8-naphthyridine |
Table 3: Transition Metal-Catalyzed Cross-Coupling Reactions at the C5 Position
Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. libretexts.org In the context of this compound, these reactions enable the introduction of a wide array of substituents at the C5 and C2 positions.
The Suzuki-Miyaura coupling , which joins an organoboron species with an organic halide, is a widely used method for creating C-C single bonds. wikipedia.orglibretexts.org The reaction typically employs a palladium catalyst and a base. wikipedia.org The general reactivity order for the halide is I > OTf > Br > Cl. libretexts.org This differential reactivity can be exploited for the selective functionalization of dihalogenated substrates. For this compound, the more reactive C-Br bond at the 5-position can be selectively coupled under milder conditions, leaving the C-Cl bond at the 2-position intact for subsequent transformations. A variety of boronic acids and their derivatives, such as aryltrifluoroborates, can be used as coupling partners. harvard.edu
Table 1: Exemplary Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 60 | Effective for coupling with arylboronic acids. harvard.edu |
| Pd₂(dba)₃ | 5 | K₃PO₄ | Toluene | 100 | Suitable for sterically hindered substrates. harvard.edu |
| (NHC)Ni(Cp)X | - | - | - | - | Nickel catalysts can be used for less reactive chlorides. nih.gov |
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing conjugated enynes and arylalkynes under mild conditions. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-Br bond allows for selective alkynylation at the C5-position of this compound. Microwave-assisted protocols can significantly accelerate these reactions, with excellent yields obtained in short reaction times for various aryl halides. researchgate.net
Table 2: Representative Sonogashira Coupling Conditions
| Catalyst | Co-catalyst | Base | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| Pd(PPh₃)₄Cl₂ | CuI | Amine (e.g., Et₂NH) | Amine or DMF | Room Temperature | Classic conditions for Sonogashira coupling. libretexts.org |
| Pd/C | CuI | - | Water | - | Greener conditions using a heterogeneous catalyst. |
| Pd(OAc)₂ | - | LiHMDS | - | - | For coupling with less reactive fluoroarenes. organic-chemistry.org |
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an activated alkene. organic-chemistry.org This reaction is known for its high trans selectivity. organic-chemistry.org The versatility of the Heck reaction allows for the introduction of various alkenyl groups at the C5 or C2 position of the naphthyridine core, depending on the reaction conditions and the relative reactivity of the C-X bonds.
Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgorganic-chemistry.org This reaction has broad substrate scope and functional group tolerance, making it invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials. wikipedia.orgnih.gov
For this compound, the Buchwald-Hartwig amination allows for the selective introduction of primary or secondary amines. The difference in reactivity between the C-Br and C-Cl bonds can be exploited to achieve sequential amination. For instance, the C-Br bond at the 5-position can be selectively aminated under one set of conditions, followed by amination at the C-Cl position under more forcing conditions or with a different catalyst/ligand system. The choice of phosphine (B1218219) ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.orgnih.gov
Table 3: Typical Buchwald-Hartwig Amination Conditions
| Catalyst Precursor | Ligand | Base | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| Pd(OAc)₂ | BINAP or DPPF | NaOt-Bu | Toluene | Room Temp to 110°C | First-generation reliable systems for primary amines. wikipedia.org |
| Pd₂(dba)₃ | GPhos | NaOTMS | - | - | Effective for challenging five-membered heteroaryl halides. nih.gov |
| Pd-PEPPSI-IPentAn | - | - | - | - | For amination of deactivated aryl chlorides. nih.gov |
Other Metal-Catalyzed Coupling Reactions for Functionalization
Beyond palladium, other transition metals can catalyze cross-coupling reactions useful for functionalizing this compound. Nickel catalysts, for example, have emerged as a powerful alternative, particularly for the coupling of less reactive aryl chlorides. libretexts.orgnih.gov Indium-based organometallic reagents have also been shown to react with dihalopyrimidines in cross-coupling reactions, suggesting potential applicability to dihalonaphthyridines. chemicalbook.com Bimetallic catalyst systems, such as Pd-Ag, have been developed for reactions like electrocatalytic hydrodechlorination, which could be relevant for selective dehalogenation. mdpi.com
Electrophilic and Radical Functionalization Reactions
While metal-catalyzed cross-coupling reactions dominate the functionalization of this compound, electrophilic and radical reactions offer alternative pathways for derivatization. The electron-deficient nature of the naphthyridine ring makes it susceptible to nucleophilic aromatic substitution, but electrophilic substitution is generally difficult. However, functional groups introduced via cross-coupling can undergo subsequent electrophilic or radical reactions. For instance, an amino group introduced via Buchwald-Hartwig amination could be diazotized and converted to a variety of other functional groups.
Reduction and Oxidation of the Naphthyridine Ring System
Catalytic hydrogenation provides a means to reduce the aromatic naphthyridine core, leading to partially or fully saturated ring systems. This transformation can dramatically alter the three-dimensional structure and properties of the molecule. Various catalysts, including heterogeneous catalysts like palladium on carbon (Pd/C) and homogeneous catalysts like Wilkinson's catalyst or Crabtree's catalyst, can be employed for hydrogenation. tcichemicals.com Iridium-catalyzed transfer hydrogenation has been successfully applied to 1,8-naphthyridines, using hydrogen donors like indoline, to produce tetrahydro-1,8-naphthyridines without the need for high-pressure hydrogen gas. nih.gov Ruthenium-based catalysts have also been used for the asymmetric hydrogenation of 1,8-naphthyridine derivatives, yielding chiral 1,2,3,4-tetrahydronaphthyridines with high enantioselectivity. researchgate.net
Table 4: Catalysts for Hydrogenation of Naphthyridines
| Catalyst System | Hydrogen Source | Product | Notes |
|---|---|---|---|
| Iridium complex | Indoline | Tetrahydro-1,8-naphthyridine | Transfer hydrogenation, no H₂ gas needed. nih.gov |
| Chiral Ru-diamine complex | H₂ | Chiral 1,2,3,4-tetrahydronaphthyridine | Asymmetric hydrogenation. researchgate.net |
| (Cyclohexyl-CAAC)Rh(COD)Cl | H₂ | Cyclohexane-fused systems | Selective for aromatic ring hydrogenation. tcichemicals.com |
The selective oxidation of functional groups attached to the this compound core can provide further avenues for derivatization. For example, if a methyl group were introduced at one of the positions, it could potentially be oxidized to a formyl or carboxyl group, which could then participate in a wide range of subsequent reactions. Palladium catalysts, sometimes in combination with other metals, can be effective for the oxidation of alcohols and other functional groups under relatively mild conditions. mdpi.com
Advanced Functionalization and Scaffold Modification of 5 Bromo 2 Chloro 1,8 Naphthyridine Derivatives
Synthesis of Diverse Substituted 1,8-Naphthyridine (B1210474) Architectures
The presence of two distinct halogen atoms at the C2 and C5 positions of the 1,8-naphthyridine core provides a powerful platform for creating a diverse array of substituted derivatives through various cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are paramount for the introduction of alkyl and aryl moieties onto the 1,8-naphthyridine scaffold. researchgate.netnih.gov The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective functionalization. Typically, the C-Br bond is more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond, allowing for stepwise and site-selective substitutions. dntb.gov.ua
For instance, a Suzuki-Miyaura coupling can be performed under conditions that favor the reaction at the more labile C5-bromo position, leaving the C2-chloro position intact for subsequent modifications. This strategy allows for the sequential introduction of two different aryl or alkyl groups.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitution
| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 5-Bromo-2-chloro-1,8-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C | 2-Chloro-5-phenyl-1,8-naphthyridine | ~85% |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, Toluene, 100°C | 2-Chloro-5-(4-methoxyphenyl)-1,8-naphthyridine | ~90% |
| 2-Chloro-5-phenyl-1,8-naphthyridine | (Tributylstannyl)thiophene | Pd(PPh₃)₄, LiCl, Toluene, 110°C | 2-(Thiophen-2-yl)-5-phenyl-1,8-naphthyridine | ~78% |
Note: The yields are representative examples based on similar transformations in related heterocyclic systems and serve for illustrative purposes.
This selective approach enables the construction of highly decorated 1,8-naphthyridine architectures with tailored electronic and steric properties. The choice of catalyst, ligands, base, and solvent system is crucial for controlling the regioselectivity and achieving high yields. researchgate.net
The this compound scaffold is also a valuable precursor for the synthesis of fused polycyclic heterocyclic systems. These reactions often involve an initial functionalization followed by an intramolecular cyclization event.
A notable example is the transformation of 2-chloro-1,8-naphthyridine (B101967) derivatives into tetrazolo[1,5-a] acs.orgnih.govnaphthyridines. Treatment of a 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) with sodium azide (B81097) leads to the formation of an unstable 2-azido intermediate, which undergoes spontaneous intramolecular cyclization to yield the fused tetrazole ring system. acs.org This type of transformation highlights how the inherent reactivity of the scaffold can be harnessed to build additional heterocyclic rings.
Furthermore, intramolecular [4+2] cycloaddition reactions can be employed to construct fused quinolino[4,3-b] acs.orgnih.govnaphthyridine derivatives. nih.gov This strategy typically involves the initial preparation of a 1,8-naphthyridine bearing a diene and a dienophile, which then undergo an intramolecular Diels-Alder reaction to form the fused polycyclic structure. Other approaches include multicomponent reactions where substituted 1,8-naphthyridines are formed in a manner that allows for subsequent annulation to produce pyrazolo[3,4-b] acs.orgnih.govnaphthyridines and pyrimido[4,5-b] acs.orgnih.govnaphthyridines. dntb.gov.uaresearchgate.net
Table 2: Examples of Fused Heterocyclic Systems from 1,8-Naphthyridine Precursors
| Precursor | Reagents/Conditions | Fused Product |
|---|---|---|
| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | NaN₃, Ethanol (B145695) | Tetrazolo[1,5-a] acs.orgnih.govnaphthyridine-4-carbaldehyde |
| 2-Aminonicotinaldehyde, cyclic enhydrazinoketone, aromatic aldehyde | Multicomponent Reaction | Hexahydrobenzo[b] acs.orgnih.govnaphthyridine |
| 2-Aminopyridine (B139424) derivative, unsaturated aldehyde, olefin | Intramolecular [4+2] Cycloaddition | Quinolino[4,3-b] acs.orgnih.govnaphthyridine |
Regioselective Functionalization Strategies
Achieving regiocontrol is a central challenge in the functionalization of polyhalogenated heterocycles. For this compound, the distinct electronic environments and inherent reactivity differences of the C2 and C5 positions can be exploited to direct substitutions to a specific site.
The carbon-halogen bonds at positions 2 and 5 exhibit different reactivities, which can be leveraged for selective functionalization. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more susceptible to oxidative addition than the C-Cl bond. This allows for selective coupling at the C5 position while preserving the chlorine at C2 for subsequent chemical transformations. dntb.gov.ua
Conversely, nucleophilic aromatic substitution (SNAr) reactions often favor the C2 and C7 positions in the 1,8-naphthyridine ring due to the electronic influence of the ring nitrogen atoms. Therefore, under SNAr conditions, a nucleophile would preferentially displace the chloride at the C2 position over the bromide at the C5 position. This orthogonal reactivity provides a powerful tool for the stepwise and regioselective introduction of different functional groups.
Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H functionalization, guided by a directing metalation group (DMG). nih.govresearchgate.net While direct examples on this compound are not prevalent, the principles can be readily applied. A DMG, such as an amide or a methoxy (B1213986) group, would be first installed on the naphthyridine ring. This group would then chelate to an organolithium base, directing deprotonation to the adjacent ortho-position. The resulting aryllithium species can then be quenched with various electrophiles to introduce a new substituent with high regioselectivity. kthmcollege.ac.in
For instance, if a directing group were placed at the C7 position, it could potentially direct metalation to the C6 position. This strategy complements the reactivity of the halogenated positions, opening up avenues for functionalization at otherwise less reactive C-H bonds on the scaffold.
Stereoselective Synthesis of Chiral 1,8-Naphthyridine Derivatives
The introduction of chirality into the 1,8-naphthyridine scaffold is of great interest for applications in medicinal chemistry and asymmetric catalysis. Stereoselective synthesis can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and the reduction of prochiral precursors.
A highly relevant strategy involves the asymmetric reduction of a dihydronaphthyridine intermediate. For the closely related 1,6-naphthyridine (B1220473) system, an enantioselective transfer hydrogenation of a dihydronaphthyridine using a ruthenium catalyst has been successfully developed to establish a chiral center. acs.org This approach, which creates a stereogenic center within the heterocyclic core, is a potent method for accessing enantiomerically enriched tetrahydronaphthyridines. A similar strategy could be envisioned for the 1,8-naphthyridine system, starting from a suitable prochiral dihydronaphthyridine precursor derived from this compound.
Another potential approach involves the use of a chiral auxiliary. A chiral group can be appended to the naphthyridine core, which then directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary can be cleaved to afford the enantiomerically enriched product. This method has been successfully applied in the synthesis of various chiral heterocyclic compounds. nih.gov
Table 3: Conceptual Strategies for Stereoselective Synthesis
| Strategy | Description | Potential Application on 1,8-Naphthyridine |
|---|---|---|
| Asymmetric Hydrogenation | A prochiral dihydronaphthyridine is reduced using a chiral catalyst to create a stereocenter. | Enantioselective synthesis of chiral tetrahydronaphthyridines. |
| Chiral Auxiliary | A chiral auxiliary attached to the naphthyridine scaffold directs a diastereoselective reaction. | Diastereoselective alkylation or addition reactions. |
| Organocatalysis | A chiral organocatalyst facilitates an enantioselective tandem reaction to build the chiral core. | Enantioselective synthesis of highly functionalized dihydropyran-fused naphthyridines. nih.gov |
These strategies provide pathways to access chiral 1,8-naphthyridine derivatives, which are valuable for investigating structure-activity relationships in biological systems and for the development of novel chiral ligands and catalysts.
Asymmetric Transformations and Catalyst Development
The introduction of chirality to the 1,8-naphthyridine scaffold is a critical step in the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. For derivatives such as this compound, asymmetric transformations would typically focus on either the stereoselective functionalization of the heterocyclic core or the atroposelective construction of biaryl systems through cross-coupling reactions. The development of novel chiral catalysts is central to achieving high enantioselectivity in these transformations.
A significant advancement in the asymmetric functionalization of the 1,8-naphthyridine system has been the enantioselective hydrogenation of 2,7-disubstituted 1,8-naphthyridines. nih.govfigshare.com This has been successfully achieved using chiral cationic ruthenium diamine complexes as catalysts. nih.govfigshare.com A broad range of 1,8-naphthyridine derivatives have been effectively hydrogenated to yield the corresponding 1,2,3,4-tetrahydro-1,8-naphthyridines with excellent enantiomeric excesses (up to 99% ee) and complete conversion. nih.govfigshare.com This method provides a practical route to valuable chiral heterocyclic building blocks. nih.gov
While direct asymmetric cross-coupling on this compound is not extensively documented, the principles of palladium-catalyzed asymmetric synthesis are well-established and offer a clear pathway for future research. Asymmetric Suzuki-Miyaura coupling, for instance, has been successfully employed for the synthesis of axially chiral biaryl compounds. beilstein-journals.org These reactions often utilize palladium catalysts in conjunction with chiral phosphine (B1218219) ligands. beilstein-journals.orgrsc.orgnih.gov The development of chiral-bridged biphenyl (B1667301) monophosphine ligands has shown significant promise in achieving high yields and good enantioselectivities in the synthesis of sterically hindered biaryls. beilstein-journals.org
For a substrate like this compound, a potential strategy for asymmetric functionalization would involve the chemoselective cross-coupling at the more reactive C5-bromo position, followed by a subsequent asymmetric coupling at the C2-chloro position, or vice versa. The choice of chiral ligand would be crucial in inducing enantioselectivity.
Table 1: Catalyst Systems for Asymmetric Transformations of Naphthyridine and Related Scaffolds
| Transformation | Substrate Type | Catalyst System | Ligand Type | Achieved Enantioselectivity (ee) | Reference |
| Hydrogenation | 2,7-Disubstituted 1,8-Naphthyridines | Cationic Ruthenium Diamine Complexes | Chiral Diamine | Up to 99% | nih.govfigshare.com |
| Suzuki-Miyaura Coupling | Bromoarylamides | Pd₂(dba)₃ | Chiral-Bridged Biphenyl Monophosphine | Up to 88% | beilstein-journals.org |
| C-P Coupling | Aryl/Heteroaryl Halides | Pd(OAc)₂/dppf | P-chiral Phosphine-boranes | Up to 99% | rsc.orgnih.gov |
Another burgeoning area of research is the development of chiral ligands based on the 1,8-naphthyridine scaffold itself. Novel 1,8-naphthyridine-based ligands have been instrumental in copper-catalyzed atroposelective construction of C-O axially chiral compounds. rsc.org This approach, where the core scaffold of the target molecule is integrated into the catalyst design, opens up new possibilities for highly specific and efficient asymmetric transformations. The rigid structure of the 1,8-naphthyridine can provide a well-defined chiral pocket in the coordination sphere of the metal, thereby enabling effective stereocontrol.
Future catalyst development for the asymmetric functionalization of this compound will likely focus on the design of novel chiral phosphine ligands for palladium-catalyzed cross-coupling reactions, as well as the exploration of other transition metal catalysts that can offer unique reactivity and selectivity profiles. The insights gained from the successful asymmetric hydrogenation of related naphthyridine systems and the use of naphthyridine-based chiral ligands will undoubtedly guide these future endeavors.
Computational Chemistry and Spectroscopic Characterization in 5 Bromo 2 Chloro 1,8 Naphthyridine Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules like 5-Bromo-2-chloro-1,8-naphthyridine. These computational approaches offer insights that complement and guide experimental studies.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
DFT calculations are a cornerstone for predicting the three-dimensional arrangement of atoms in a molecule and its relative stability. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry. nih.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's structure at its lowest energy state.
Theoretical vibrational frequency analysis is also a standard component of these studies. The absence of imaginary frequencies in the calculated vibrational spectra confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicating its stability. nih.gov For related halogenated pyridines, DFT calculations have been shown to provide geometric parameters that are in good agreement with experimental data from techniques like X-ray crystallography. researchgate.net
Table 1: Representative Predicted Molecular Geometry Parameters for a Substituted Naphthyridine Core
| Parameter | Predicted Value |
| C-C bond length (aromatic) | 1.39 - 1.42 Å |
| C-N bond length (pyridine ring) | 1.33 - 1.38 Å |
| C-Cl bond length | ~1.74 Å |
| C-Br bond length | ~1.90 Å |
| Bond Angles (within rings) | 118 - 122° |
Note: The data in this table is representative of substituted naphthyridine systems and is intended to provide an approximation of the expected values for this compound. Specific values would require dedicated DFT calculations.
Prediction of Reaction Pathways and Transition States
DFT calculations are also invaluable for mapping out potential chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the most likely reaction pathways and understand the kinetics and thermodynamics of transformations. For instance, in the synthesis of substituted 1,8-naphthyridines via methods like the Friedländer reaction, DFT has been used to elucidate the reaction mechanism, including the role of catalysts in stabilizing transition states. acs.orgnih.gov
For this compound, such calculations could predict the regioselectivity of nucleophilic aromatic substitution reactions, determining whether the chloro or bromo substituent is more likely to be displaced under specific conditions. The calculated energy barriers for these pathways would provide insights into the required reaction conditions.
Analysis of Electronic Properties Relevant to Reactivity
The electronic properties of a molecule are key to its reactivity. DFT calculations provide a wealth of information in this regard, including the distribution of electron density and the energies of frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The analysis of Molecular Electrostatic Potential (MEP) maps can identify the electron-rich and electron-poor regions of this compound. nih.gov The electron-rich areas, often located around the nitrogen atoms and halogen substituents, are susceptible to electrophilic attack, while electron-deficient regions on the carbon skeleton are prone to nucleophilic attack.
The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For substituted 1,8-naphthyridines, the nature and position of substituents have been shown to significantly influence the energies of these orbitals and thus modulate the electronic properties and reactivity of the entire molecule. ias.ac.innih.gov
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of synthesized compounds like this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR would be crucial for the characterization of this compound.
In the ¹H NMR spectrum, the chemical shifts of the protons on the naphthyridine ring would be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents. The coupling patterns (e.g., doublets, triplets) and coupling constants (J values) would reveal the connectivity of the protons.
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for a Substituted 1,8-Naphthyridine (B1210474) Ring
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H | 7.0 - 9.0 | Protons on the naphthyridine core are typically in the aromatic region. |
| ¹³C | 110 - 160 | Carbon chemical shifts are sensitive to the electronic effects of substituents. |
Note: These are general ranges for substituted 1,8-naphthyridine systems. Actual values for this compound would need to be determined experimentally.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy.
The mass spectrum of this compound would be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints
In studies of related 2-chloro-1,8-naphthyridine (B101967) derivatives, characteristic IR absorption bands are observed that correspond to specific molecular vibrations. ekb.eg For instance, the C-Cl stretching vibration is typically found in the fingerprint region of the spectrum. ekb.eg The IR spectra of chalcone (B49325) derivatives of 2-chloro-3-formyl-1,8-naphthyridine have shown strong absorption in the region of 1665-1675 cm⁻¹ for the carbonyl group. ekb.eg For this compound, one would expect to observe characteristic peaks corresponding to the vibrations of the naphthyridine ring system, as well as those influenced by the bromo and chloro substituents.
A hypothetical table of expected vibrational frequencies for this compound, based on data from related compounds, is presented below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |
| C-H stretching (aromatic) | 3000-3100 | IR, Raman |
| C=N stretching (ring) | 1600-1650 | IR, Raman |
| C=C stretching (ring) | 1400-1600 | IR, Raman |
| C-Cl stretching | 600-800 | IR |
| C-Br stretching | 500-600 | IR |
This table is illustrative and based on typical values for similar structures. Actual experimental values would be required for definitive assignment.
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for this compound is not publicly available, research on related compounds demonstrates the power of this technique. For example, the crystal structure of a derivative, 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c] bldpharm.comnih.govnaphthyridin-4(5H)-one, has been determined, revealing a nearly planar oxazolonaphthyridinone ring system. bldpharm.com Such studies provide valuable insights into the steric and electronic effects of substituents on the naphthyridine core.
A hypothetical data table summarizing the kind of information that would be obtained from an X-ray crystallographic analysis of this compound is shown below.
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 12.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 979.2 |
| Z | 4 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Molecular Modeling and Dynamics Simulations for Conformational and Interaction Studies
Computational chemistry provides a powerful avenue for investigating the properties and behavior of molecules like this compound, offering insights that can be difficult to obtain through experimental methods alone.
Conformational Analysis of this compound and its Derivatives
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a relatively rigid system like the 1,8-naphthyridine core, the conformational flexibility is limited. However, the orientation of substituents and any potential for slight ring puckering can be explored using computational methods such as Density Functional Theory (DFT) or molecular mechanics.
Computational Studies on Molecular Interactions (e.g., binding to metal centers)
The 1,8-naphthyridine scaffold is known to act as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. sigmaaldrich.com Computational studies can be employed to investigate the binding of this compound to various metal centers. These studies can predict the geometry of the resulting metal complexes, the strength of the metal-ligand bonds, and the electronic structure of the complex.
Molecular docking simulations, a common computational technique, are used to predict the preferred binding orientation of a ligand to a receptor, such as a protein or a DNA sequence. In silico studies on other 1,8-naphthyridine derivatives have been used to predict their binding efficiency to biological targets like the Adenosine A₂A receptor, providing insights for drug design. nih.gov Similar approaches could be applied to this compound to explore its potential biological activities.
A hypothetical summary of results from a computational study on the binding of this compound to a metal center is provided below.
| Property | Predicted Value | Computational Method |
| Binding Energy (kcal/mol) | -25.5 | DFT (B3LYP/6-31G) |
| N-Metal Bond Length (Å) | 2.15 | DFT (B3LYP/6-31G) |
| N-Metal-N Bond Angle (°) | 88.5 | DFT (B3LYP/6-31G*) |
This table is illustrative and does not represent actual calculated data for this compound.
Applications of 5 Bromo 2 Chloro 1,8 Naphthyridine in Contemporary Chemical Science
Role as Versatile Precursors in Organic Synthesis
The presence of two distinct halogen atoms, bromine and chlorine, at the 5- and 2-positions of the 1,8-naphthyridine (B1210474) core, respectively, provides differential reactivity that can be exploited in a variety of organic transformations. This dihalogenated scaffold serves as a powerful platform for the construction of intricate molecular architectures.
Building Blocks for Complex Nitrogen Heterocycles
The 1,8-naphthyridine unit is a key structural motif in numerous biologically active compounds and functional materials. 5-Bromo-2-chloro-1,8-naphthyridine acts as a crucial starting material for the synthesis of more elaborate nitrogen-containing heterocyclic systems. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through sequential cross-coupling reactions. For instance, the C-Br bond is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the C-Cl bond. This reactivity difference enables the selective introduction of an aryl or other organic group at the 5-position while leaving the 2-chloro substituent intact for subsequent transformations.
This stepwise functionalization is a powerful strategy for creating a library of substituted 1,8-naphthyridines with tailored electronic and steric properties. These derivatives are valuable intermediates for the synthesis of compounds with potential applications in medicinal chemistry and materials science.
Table 1: Representative Cross-Coupling Reactions on Halogenated Naphthyridines
| Reactant | Coupling Partner | Catalyst/Conditions | Product | Application |
| Halogenated Naphthyridine | Organoboron Reagent | Palladium Catalyst, Base | Aryl- or Alkyl-substituted Naphthyridine | Synthesis of complex heterocycles, Ligand development |
| Halogenated Naphthyridine | Organotin Reagent | Palladium Catalyst | Stannyl-substituted Naphthyridine | Intermediate for further cross-coupling reactions |
| Halogenated Naphthyridine | Amine | Palladium or Copper Catalyst | Amino-substituted Naphthyridine | Pharmaceutical intermediates, Ligand synthesis |
This table presents generalized cross-coupling reactions applicable to halogenated naphthyridines. Specific conditions for this compound would require experimental optimization.
Intermediates for Advanced Organic Compounds
Beyond the construction of other heterocyclic systems, this compound is an intermediate for a broad range of advanced organic compounds. The halogen substituents can be displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines, to introduce diverse functional groups. Furthermore, the nitrogen atoms within the naphthyridine ring can act as coordination sites for metal catalysts, influencing the regioselectivity of reactions on the heterocyclic core.
The ability to sequentially modify the 5- and 2-positions allows for the precise installation of functionalities required for specific applications, such as pharmacophores in drug candidates or photoactive groups in functional materials.
Application in Coordination Chemistry and Materials Science
The 1,8-naphthyridine framework is an excellent scaffold for the design of chelating ligands due to the close proximity of its two nitrogen atoms. mdpi.com This feature allows it to bind to metal ions, forming stable complexes with interesting photophysical and catalytic properties.
Development of Naphthyridine-Based Ligands for Metal Complexes
By modifying the 5- and 2-positions of this compound, a wide variety of bidentate and polydentate ligands can be synthesized. For example, substitution of the chloro and bromo groups with phosphine (B1218219) or other donor moieties can lead to the formation of pincer-type ligands. These ligands can then be used to create well-defined metal complexes with transition metals such as palladium, platinum, ruthenium, and copper. mdpi.com
The electronic properties of the resulting metal complexes can be fine-tuned by varying the substituents on the naphthyridine ring, which in turn influences their catalytic activity and photophysical behavior. Research in this area is focused on developing novel catalysts for a range of organic transformations, including cross-coupling reactions and C-H activation. mdpi.com
Table 2: Potential Metal Complexes with Ligands Derived from this compound
| Ligand Type | Metal Ion | Potential Application |
| Diphosphine-naphthyridine | Palladium(II), Platinum(II) | Catalysis (e.g., cross-coupling) |
| Bipyridyl-naphthyridine | Ruthenium(II), Iridium(III) | Photoredox catalysis, Luminescent sensors |
| Phenanthroline-naphthyridine | Copper(I), Zinc(II) | OLEDs, Luminescent probes |
This table illustrates potential metal complexes based on the functionalization of the this compound scaffold.
Exploration in the Design of Functional Materials (e.g., for electronics, OLEDs)
Naphthyridine-containing compounds have shown promise in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). The rigid and planar structure of the 1,8-naphthyridine core, combined with its electron-deficient nature, makes it a suitable component for electron-transporting or emissive layers in OLED devices. researchgate.net
By incorporating this compound derivatives into larger conjugated systems, it is possible to create materials with tailored photoluminescence properties, including tunable emission colors and high quantum efficiencies. The bromine and chlorine atoms can serve as handles for further chemical modification to optimize the material's performance in electronic devices. While specific research on this compound in OLEDs is not extensively documented, the general properties of naphthyridine-based materials suggest its potential in this area. icr.ac.uk
Investigation as Molecular Switches
The concept of molecular switches involves the reversible switching of a molecule between two or more stable states in response to external stimuli such as light, heat, or a chemical signal. Halogenated naphthyridines are potential candidates for the construction of molecular switches. nih.gov The electronic properties of the naphthyridine ring can be significantly altered by the introduction and modification of substituents.
For instance, the substitution of the bromo and chloro groups with photochromic or electrochromic moieties could lead to the development of novel molecular switches. The switching process would involve a change in the electronic communication between the substituent and the naphthyridine core, resulting in a measurable change in the molecule's absorption or emission properties. While specific examples based on this compound are yet to be extensively reported, the underlying principles of molecular switch design suggest this as a promising avenue for future research. bohrium.com
Supramolecular Chemistry and Host-Guest Systems
The unique structural and electronic properties of the 1,8-naphthyridine scaffold, characterized by the presence of two nitrogen atoms in a fused bicyclic system, make it a compelling building block in the field of supramolecular chemistry. The arrangement of these nitrogen atoms provides a preorganized binding site suitable for the chelation of various metal cations and for the molecular recognition of synthetic receptors. researchgate.net The introduction of halogen substituents, such as in this compound, further enhances its potential by providing sites for functionalization and enabling specific non-covalent interactions, such as halogen bonding, which can direct the self-assembly of complex supramolecular architectures. researchgate.netnih.gov
Design and Synthesis of Naphthyridine-Containing Synthetic Receptors
The 1,8-naphthyridine unit is a versatile platform for the construction of synthetic receptors capable of binding both neutral and charged guest species. Its ability to form multiple hydrogen bonds and engage in π-π stacking interactions is central to its function in molecular recognition.
Researchers have successfully incorporated 1,8-naphthyridine moieties into macrocyclic structures to create hosts for various guests. For instance, macrocycles containing two 1,8-naphthyridine units linked by a flexible chain have been synthesized to study the molecular recognition of biotin (B1667282) and urea (B33335) derivatives. researchgate.net In these systems, the naphthyridine nitrogen atoms and adjacent amide groups can create a well-defined binding pocket.
While direct synthesis of a receptor from this compound is not extensively documented in currently available literature, its structure provides a clear blueprint for the creation of novel synthetic receptors. The chloro and bromo substituents offer differential reactivity, allowing for sequential functionalization. For example, the more reactive chloro group can be displaced by a nucleophile to introduce a linking chain, while the bromo group can be utilized in a subsequent cross-coupling reaction to complete the macrocyclic structure or to introduce additional recognition sites.
Hypothetical Synthetic Pathway for a Naphthyridine-Based Receptor:
A plausible synthetic route to a macrocyclic receptor using this compound as a starting material could involve a two-step process:
Nucleophilic Aromatic Substitution: The 2-chloro position of this compound is susceptible to nucleophilic attack. Reaction with a diamine linker, such as 1,3-diaminopropane, under controlled conditions would lead to the formation of an intermediate where two naphthyridine units are bridged by the linker.
Palladium-Catalyzed Cross-Coupling: The remaining bromo groups on the naphthyridine units can then be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, with a bifunctional reagent to close the macrocycle.
This strategy would yield a macrocyclic host with the 1,8-naphthyridine nitrogen atoms pointing into the cavity, creating a binding site for anionic or neutral guests. The bromine atom at the 5-position can also be envisioned to participate in halogen bonding, further stabilizing the host-guest complex.
Table 1: Examples of 1,8-Naphthyridine-Based Receptors and Their Binding Properties
| Receptor Type | Guest Molecule | Binding Affinity (K a , M⁻¹) | Solvent | Reference |
| Naphthyridine-based receptor | Sialic Acid | ~3300 | Water | eurekaselect.com |
| Macrocycle with two 1,8-naphthyridine units | (+)-Biotin Methyl Ester | - | Low polarity solvents | researchgate.net |
| Naphthyridine-based receptor | Monosaccharides | 0.3 to ≥10 mM (K d ) | Water | eurekaselect.com |
This table is generated based on data from similar 1,8-naphthyridine-containing receptor systems to illustrate potential applications.
Green Chemistry and Sustainable Synthesis Approaches
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. The development of environmentally benign methods for the preparation and functionalization of 1,8-naphthyridine derivatives is an active area of research.
Exploration of Water-Mediated and Solvent-Free Methodologies
Traditional organic synthesis often relies on volatile and toxic organic solvents. The exploration of alternative reaction media, such as water, or the elimination of solvents altogether, represents a significant step towards more sustainable chemical processes.
Water-Mediated Synthesis:
Water is an attractive solvent for chemical reactions due to its non-toxicity, non-flammability, and low cost. The Friedlander condensation, a key reaction for the synthesis of the 1,8-naphthyridine core, has been successfully performed in water. eurekaselect.com This approach avoids the use of harsh reaction conditions and organic solvents typically required for this transformation. While these methods focus on the synthesis of the naphthyridine ring, the principles can be extended to the functionalization of pre-existing naphthyridines. For instance, nucleophilic substitution reactions on this compound could potentially be carried out in aqueous media, particularly with the aid of phase-transfer catalysts.
Solvent-Free Reactions:
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste. These reactions are often accelerated by grinding or microwave irradiation. The synthesis of 1,8-naphthyridine derivatives has been achieved under solvent-free conditions, demonstrating the feasibility of this approach for this class of compounds. researchgate.net For example, the condensation of 2-aminonicotinaldehyde with active methylene (B1212753) compounds can be carried out under microwave irradiation in the absence of a solvent to produce various 1,8-naphthyridines in high yields.
Table 2: Comparison of Reaction Conditions for the Synthesis of 1,8-Naphthyridine Derivatives
| Method | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| Conventional Synthesis | Organic Solvent | Acid or Base | Several hours | Variable | organic-chemistry.org |
| Water-Mediated Friedlander Reaction | Water | Ionic Liquid | ~6 hours | >90 | eurekaselect.com |
| Solvent-Free Microwave-Assisted Synthesis | None | DABCO | Few minutes | 74-86 | |
| Catalyst-Free Synthesis | Magnetized Water | None | 15-25 minutes | 90-98 | scielo.org.mxresearchgate.net |
This table provides a general comparison of different synthetic methodologies for the 1,8-naphthyridine core.
Development of Recyclable and Efficient Catalytic Systems
The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste. The development of recyclable catalysts is particularly important for minimizing the environmental impact of chemical processes, especially those involving precious metals like palladium, which is commonly used in cross-coupling reactions to functionalize halo-aromatic compounds.
While specific examples detailing the use of recyclable catalysts for reactions involving this compound are not abundant, the broader field of cross-coupling reactions offers valuable insights. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are often more easily separated and recycled. For example, palladium nanoparticles supported on magnetic materials like iron oxide (Fe₃O₄) have been developed for Suzuki cross-coupling reactions and can be recovered using an external magnet and reused multiple times with minimal loss of activity. researchgate.net
Cobalt-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative to palladium-catalyzed reactions for the functionalization of halogenated naphthyridines. nih.gov These cobalt catalysts are less expensive and less toxic than their palladium counterparts.
The application of such recyclable catalytic systems to the functionalization of this compound would represent a significant advancement in the sustainable synthesis of its derivatives. For instance, a recyclable palladium or cobalt catalyst could be employed for Suzuki or Heck reactions at the 5-bromo position, allowing for the introduction of a wide range of substituents in an environmentally friendly manner.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-Bromo-2-chloro-1,8-naphthyridine, and how can reaction conditions be optimized to minimize byproduct formation?
- Methodological Answer : Direct halogenation of 1,8-naphthyridine derivatives often leads to mixtures of regioisomers, as seen in analogous reactions with phosphoryl chloride or bromide . To circumvent this, alternative routes like Knoevenagel condensation under mild, metal-free conditions (e.g., piperidine in ethanol) can be employed, as demonstrated for styryl-1,8-naphthyridine derivatives . Optimization involves controlling reaction temperature (e.g., 100 °C for cyclocondensation) and using high-purity starting materials to suppress side reactions .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy for verifying substitution patterns and halogen positions .
- Single-crystal X-ray diffraction for unambiguous structural confirmation .
- HPLC (>97% purity) to isolate and validate the compound, as highlighted in DNA-binding studies .
- Melting point analysis (e.g., 78–80 °C for related bromo-chloro pyrimidines) to assess crystallinity .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (using gradients of ethyl acetate/hexane) is effective for initial separation. Recrystallization from ethanol or dichloromethane can further enhance purity. For challenging separations, preparative HPLC with C18 columns is recommended, as used in isolating DNA-binding naphthyridines .
Q. What are the critical storage conditions for this compound to maintain stability?
- Methodological Answer : Store at 0–6 °C in airtight, light-protected containers to prevent degradation. Monitor stability via periodic HPLC analysis and thermal gravimetric analysis (TGA) to detect decomposition .
Advanced Research Questions
Q. How do halogen substituents (Br/Cl) at positions 5 and 2 influence the electronic properties and binding interactions of 1,8-naphthyridines with biological targets?
- Methodological Answer : Halogens alter electron density via inductive effects, potentially enhancing interactions with nucleobases. For example, methyl substituents on 2-amino-1,8-naphthyridines increase DNA-binding affinity by 100-fold through hydrophobic interactions and entropy modulation . Bromo/chloro groups may similarly stabilize π-stacking or hydrogen bonding, but their electronegativity could reduce basicity. Systematic evaluation via fluorescence titration (measuring ) and isothermal titration calorimetry (ITC) is advised to quantify thermodynamic contributions (ΔG, ΔH, ΔS) .
Q. What strategies resolve contradictions in binding affinity data for this compound derivatives across experimental setups?
- Methodological Answer : Standardize buffer conditions (e.g., 110 mM Na, pH 7.0) to minimize ionic strength variability. Use ITC to dissect enthalpy-entropy compensation effects, which are sensitive to substituent hydrophobicity. For example, methyl groups reduce entropy loss during DNA binding, while halogens may exhibit contrasting behavior . Cross-validate results with circular dichroism (CD) to confirm conformational changes .
Q. How can thermodynamic parameters from ITC elucidate the binding mechanism of this compound with biomolecules?
- Methodological Answer : ITC provides direct measurements of ΔH (enthalpy) and (binding constant), allowing calculation of ΔG (free energy) and ΔS (entropy). For 1,8-naphthyridines, negative ΔCp values (e.g., −161 to −217 cal/mol·K) indicate hydrophobic-driven binding, with methyl groups enhancing affinity through desolvation . Apply this framework to bromo/chloro derivatives, adjusting for halogen-specific solvation effects.
Q. In designing 1,8-naphthyridine-based inhibitors, how can substituent effects (Br vs. Cl) be systematically evaluated?
- Methodological Answer : Synthesize a congeneric series with Br/Cl at varying positions. Use competitive fluorescence assays (e.g., displacement of ethidium bromide from DNA) to rank affinity. Pair with molecular dynamics simulations to map substituent interactions with binding pockets. For example, bulkier bromo groups may improve steric complementarity but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
